molecular formula C10H6O4 B6614420 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 40462-10-0

1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B6614420
CAS No.: 40462-10-0
M. Wt: 190.15 g/mol
InChI Key: RBWIUPVTPMQHDU-UHFFFAOYSA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 40462-10-0) is a high-purity chemical building block of significant interest in advanced materials research. With a molecular formula of C10H6O4 and a molecular weight of 190.15 g/mol, this compound serves as a critical precursor in the synthesis of sophisticated organic molecules . Its primary research value lies in the development of non-fullerene acceptors (NFAs) for next-generation organic solar cells (OSCs) . These NFAs, which utilize an indene-dione core, are a cornerstone of bulk heterojunction OSCs and have revolutionized the field by enabling power-conversion efficiencies of over 19%, addressing the limitations of traditional fullerene acceptors such as high cost and low light-absorption . The 1,3-dioxoindane structure is an electron-deficient heterocyclic core that can be functionalized to tune the electronic properties of the final acceptor material. Researchers employ this compound in multi-step synthetic routes, including Perkin condensation and Knoevenagel reactions, to construct key intermediates for these promising photovoltaic materials . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,3-dioxoindene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-8-4-9(12)7-3-5(10(13)14)1-2-6(7)8/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWIUPVTPMQHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5'-(4-(9,9-Dimethyl-9H-Fluoren-2-yl)-1,2,3,3a,4,8b-Hexahydro-Cyclopenta[b]indol-7-yl)-2,2'-Bithiophene-5-Carbaldehyde (Intermediate 6)

The process initiates with a Vilsmeier-Haack formylation reaction:

  • Reagents : Phosphorous oxychloride (POCl₃, 16.2 mmol), dimethylformamide (DMF, 18 mL), and chloroform.

  • Conditions :

    • POCl₃ is added to DMF at 5°C.

    • A chloroform solution of the precursor (8.07 mmol) is introduced dropwise.

    • The mixture is stirred at room temperature for 2 hours.

  • Work-Up :

    • The reaction is quenched with water (56 mL) and chloroform (56 mL).

    • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

    • Purification via silica gel column chromatography (CHCl₃) yields Intermediate 6 as an orange solid (96.4% yield).

Condensation to Form DN475

The final step involves the acid-catalyzed condensation of Intermediate 6 with a secondary precursor (Compound 3):

  • Reagents : Acetic acid (10 mL), Intermediate 6 (1.5 mmol), and Compound 3 (1.5 mmol).

  • Conditions :

    • The reactants are combined in acetic acid and stirred until completion.

  • Work-Up :

    • The crude product is extracted with ethyl acetate and washed with sodium hydroxide solution.

    • Concentration under reduced pressure yields DN475 as a purified solid.

Table 1: Reaction Conditions and Yields for DN475 Synthesis

StepReagentsSolventTemperatureTimeYield
1POCl₃, DMFChloroform5°C → RT2 h96.4%
2Acetic acidAcetic acidRTN/AN/A

Alternative Cyclization Strategies

While less documented in recent literature, classical cyclization methods using polycarboxylic acid precursors remain theoretically viable. For example, 1,2,4-benzenetricarboxylic acid could undergo thermal decarboxylation and cyclization under controlled conditions to form the indene backbone. However, this route requires further experimental validation to confirm its applicability to DN475.

Critical Analysis of Methodologies

Advantages of the Multi-Step Approach

  • High Purity : Column chromatography ensures >95% purity for intermediates.

  • Scalability : The use of standardized reagents (e.g., POCl₃, DMF) facilitates industrial adaptation.

Limitations and Challenges

  • Yield Gaps : The final condensation step’s yield remains unreported, necessitating further optimization.

  • Sensitivity : The Vilsmeier-Haack reaction requires strict temperature control to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, it binds to the ATP-binding site of the enzyme, thereby inhibiting its activity . This inhibition can disrupt various cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indene Core

Benzylidene Derivatives
  • 2-Benzylidene-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid (PubChem CID: Not explicitly listed): Structural Feature: Incorporates a benzylidene group at position 2, introducing π-conjugation and steric bulk. Biological Activity: Exhibits moderate inhibition of dual specificity phosphatase Cdc25A (IC₅₀ = 13,300 nM), significantly less potent than 3-benzoylnaphtho[1,2-b]furan-4,5-dione (IC₅₀ = 5,000 nM) . Significance: The benzylidene group may reduce binding affinity compared to simpler analogs, highlighting the impact of substituent size on enzyme inhibition.
Alkyl/Allyl Substitutions
  • 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS 41441-42-3): Structural Feature: Replaces the indene core with an isoindole ring (six-membered) and adds an allyl group at position 2.
  • 2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 166096-53-3):
    • Structural Feature: Ethoxyphenyl substitution at position 2 introduces electron-donating effects.
    • Application : Used in organic synthesis for constructing complex heterocycles .
Halogenated Derivatives
  • 5-Chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester :
    • Structural Feature: Chlorine atom at position 5 and methyl ester at position 2.
    • Application : Key intermediate in synthesizing indoxacarb, a commercial pesticide. The chlorine atom enhances electrophilicity, aiding nucleophilic reactions .
    • Synthetic Optimization : Replacing dichloromethane with n-hexane in synthesis reduces hydrolysis and improves yield (53%) .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • 1,3-Dioxo-2,3-dihydro-1H-indene-5-carboxylic acid vs. Ethyl 2,3-dihydro-1H-indene-5-carboxylate (CAS 105640-11-7):
    • Solubility : The carboxylic acid form is water-soluble at neutral/basic pH, while the ethyl ester is lipophilic, favoring organic-phase reactions .
    • Application : Esters are often used as prodrugs to enhance bioavailability.
Hydroxy and Alkyl Substituents
  • 6-Hydroxy-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 74475-27-7):
    • Structural Feature: Hydroxy group at position 6 and four methyl groups.
    • Impact : Increased steric hindrance and hydrogen-bonding capacity alter solubility and metabolic stability .

Biological Activity

1,3-Dioxo-2,3-dihydro-1H-indene-5-carboxylic acid is a synthetic compound derived from indene, characterized by its unique structure which includes a carboxylic acid functional group. This compound has gained attention for its biological activities, particularly as an inhibitor of protein kinase CK2, which plays a significant role in various cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is C9H5NO4C_9H_5NO_4. Its structure contributes to its reactivity and biological activity. The compound's ability to interact with specific molecular targets makes it a valuable candidate for research in medicinal chemistry.

The primary mechanism of action for this compound involves its inhibition of protein kinase CK2. This enzyme is associated with cell growth and proliferation; thus, inhibiting its activity can lead to reduced tumor growth and potential therapeutic applications in cancer treatment. The compound binds to the ATP-binding site of CK2, effectively blocking its activity.

Inhibition of Protein Kinase CK2

Research has demonstrated that this compound exhibits potent inhibitory effects against CK2. In various studies, the compound showed IC50 values in the nanomolar range (10–20 nM), indicating high potency .

Case Studies

  • In Vitro Studies : In vitro assays using human cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability and proliferation rates. For instance, studies indicated that at concentrations of 10 nM, the compound inhibited CK2 activity by over 90% in HCT116 cells .
  • In Vivo Studies : Animal model studies have further confirmed the anticancer potential of this compound. Intravenous administration resulted in dose-dependent tumor growth inhibition, although challenges with oral bioavailability were noted.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other compounds that share structural similarities:

Compound NameStructure SimilarityBiological ActivityNotable Findings
CX-4945Similar coreCK2 inhibitorHigh oral bioavailability; broader kinase inhibition profile
AZ-7hIndene coreCK2 inhibitorModest selectivity; effective in vivo
SGC-CK2-1Indene derivativeSelective CK2 inhibitorHigher selectivity than CX-4945; no antiproliferative activity observed

Applications in Scientific Research

The biological activity of this compound extends beyond cancer research:

  • Enzyme Inhibition Studies : It serves as a valuable tool for studying enzyme inhibition mechanisms.
  • Material Science : The compound's unique structure allows for potential applications in developing new materials with specific electronic properties.

Q & A

Q. What are the common synthetic routes for 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves condensation of phthalic anhydride derivatives with primary amines, followed by functionalization of the indene core. For example, cyclization reactions under acidic or basic conditions can yield the dioxo-indene scaffold. Key steps include:

  • Cyclization : Use of acetic acid or polyphosphoric acid to facilitate ring closure .
  • Functionalization : Introduction of the carboxylic acid group via hydrolysis of ester precursors (e.g., ethyl esters) under alkaline conditions .
    Optimization strategies:
  • Temperature control : Higher temperatures (80–100°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl protons at δ 10–12 ppm) .
    • ¹³C NMR : Confirms carbonyl groups (C=O at ~170–180 ppm) and aromatic carbons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₆O₄, [M+H]⁺ = 191.0348) .
  • IR spectroscopy : Detects C=O stretches (~1750 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the indene ring influence the compound’s reactivity in nucleophilic substitution reactions?

Substituents alter electron density and steric hindrance:

  • Electron-withdrawing groups (e.g., nitro) : Increase electrophilicity at the carbonyl carbon, enhancing reactivity with nucleophiles like amines or alkoxides .
  • Steric effects : Bulky groups (e.g., tetrahydrofuranylmethyl) at the 2-position hinder nucleophilic attack, requiring catalysts (e.g., DMAP) to accelerate reactions .
    Example: Substitution at the carboxylic acid group proceeds efficiently with thionyl chloride (SOCl₂) to form acyl chlorides, enabling peptide coupling .

Q. How should researchers address contradictory spectral data during structural elucidation?

  • Verify purity : Use HPLC or TLC to detect impurities. Recrystallization from acetic acid/water mixtures improves purity .
  • Cross-validate techniques : Compare NMR data with computational predictions (DFT calculations) .
  • Alternative derivatization : Convert the carboxylic acid to a methyl ester and re-analyze MS/NMR to confirm functional group assignment .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Functional group variation : Replace the 5-carboxylic acid with bioisosteres (e.g., tetrazole, sulfonamide) to modulate polarity and binding affinity .
  • Ring modification : Introduce heteroatoms (e.g., sulfur in thioindene analogs) or expand the ring system (e.g., isoindole derivatives) to explore new biological targets .
  • Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with the dioxo moiety) .

Q. What mechanistic insights guide the optimization of oxidation and reduction reactions for this compound?

  • Oxidation :
    • Agents : KMnO₄ (aqueous, acidic conditions) selectively oxidizes benzylic positions without degrading the indene core .
    • Outcome : Forms quinone-like structures, useful for redox-active applications .
  • Reduction :
    • Catalytic hydrogenation : Pd/C under H₂ reduces carbonyls to alcohols but may require protection of the carboxylic acid .
    • Selective reducing agents : NaBH₄ selectively reduces ketones while preserving the acid group .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid
Reactant of Route 2
1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid

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